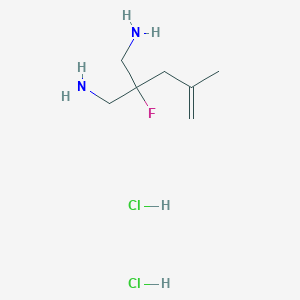
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorine atom, and a double bond in its carbon chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-fluoropent-4-en-1-ol with an appropriate amine source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process may involve continuous flow chemistry to ensure consistency and efficiency in the production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the synthesis of more complex molecules and in the study of chemical reactions.
Chemistry: The compound is used as a building block in organic synthesis, allowing chemists to create new compounds with specific properties. Biology: It can be used in biological studies to understand the interactions between small molecules and biological targets. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but lacks the fluorine atom and double bond present in 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride.
2-Fluoropent-4-en-1-amine: This compound has a similar fluorine atom and double bond but lacks the aminomethyl group.
Uniqueness: this compound is unique due to the combination of the aminomethyl group, fluorine atom, and double bond in its structure. This combination provides distinct chemical properties that are not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
2-fluoro-2-(2-methylprop-2-enyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-6(2)3-7(8,4-9)5-10;;/h1,3-5,9-10H2,2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQRCOQQNDXWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















